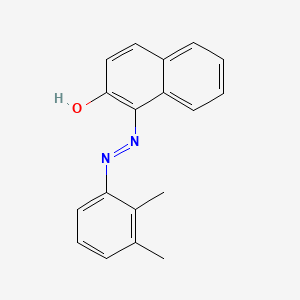

2-Naphthol, 1-(2-(dimethylphenyl)diazenyl)-

Beschreibung

1-(2,3-Xylylazo)-2-naphthol is an azo dye characterized by a naphthalene backbone substituted with a hydroxyl group at position 2 and a 2,3-dimethylphenyl (xylyl) azo group at position 1. Its molecular formula is C₁₈H₁₆N₂O, with a molecular weight of 276.34 g/mol. The compound is structurally related to Sudan dyes, which are widely used as lipid stains in histology. The xylyl group enhances lipophilicity, making it suitable for non-polar applications.

Eigenschaften

CAS-Nummer |

68739-06-0 |

|---|---|

Molekularformel |

C18H16N2O |

Molekulargewicht |

276.3 g/mol |

IUPAC-Name |

1-[(2,6-dimethylphenyl)diazenyl]naphthalen-2-ol |

InChI |

InChI=1S/C18H16N2O/c1-12-6-5-7-13(2)17(12)19-20-18-15-9-4-3-8-14(15)10-11-16(18)21/h3-11,21H,1-2H3 |

InChI-Schlüssel |

ODZLEFHKZFAHHS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C |

Herkunft des Produkts |

United States |

Biologische Aktivität

1-(2,3-Xylylazo)-2-naphthol, a member of the azo dye family, has garnered attention due to its potential biological activities. This compound is characterized by the presence of an azo group (-N=N-) linked to a naphthol structure, which is known for its diverse applications in dyeing and as a biological probe. Understanding the biological activity of this compound is essential for its potential therapeutic applications and environmental safety.

- Chemical Formula: C₁₈H₁₆N₂O

- Molecular Weight: 284.34 g/mol

- CAS Number: 154895

Biological Activity Overview

The biological activity of 1-(2,3-Xylylazo)-2-naphthol has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that 1-(2,3-Xylylazo)-2-naphthol exhibits significant antimicrobial properties against various bacterial strains. A study conducted by El-Sayed et al. demonstrated that this compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the bacterial strain tested .

Anticancer Activity

The anticancer potential of 1-(2,3-Xylylazo)-2-naphthol has also been investigated. In vitro studies revealed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the generation of reactive oxygen species (ROS) and the activation of caspase pathways .

Case Studies

-

Antimicrobial Efficacy

- Study: Evaluation of antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Findings: The compound exhibited a dose-dependent inhibition with significant effects noted at higher concentrations.

-

Anticancer Mechanism

- Study: Investigation of apoptotic pathways in MCF-7 cells.

- Findings: Induction of apoptosis was confirmed through flow cytometry, revealing increased levels of caspase-3 activity.

Data Table: Biological Activity Summary

The biological activity of 1-(2,3-Xylylazo)-2-naphthol can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation: The compound enhances oxidative stress within cells, leading to cellular damage and apoptosis.

- Caspase Activation: It activates caspases, which are crucial for the apoptotic process.

- Inhibition of Enzymatic Activity: The azo group may interfere with enzyme function in microbial cells, leading to growth inhibition.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 1-(2,3-Xylylazo)-2-naphthol with structurally and functionally related azo-naphthol derivatives:

Structural and Substituent Effects

Spectral and Chemical Properties

- UV-Vis Absorption: The xylyl group in 1-(2,3-Xylylazo)-2-naphthol likely shifts λmax to ~500 nm, similar to Sudan II (λmax = 507 nm in ethanol). In contrast, PAN exhibits a λmax at 470 nm due to the electron-withdrawing pyridyl group . Chloro-substituted analogs (e.g., 1-(3-chlorophenylazo)-2-naphthol) show hypsochromic shifts (λmax ~480 nm) due to electron-withdrawing effects .

IR Spectroscopy :

NMR Spectroscopy :

Stability and Toxicity

- Thermal Stability : Xylyl derivatives exhibit higher thermal stability than nitro- or hydroxy-substituted analogs due to electron-donating methyl groups .

- Toxicity : Azo dyes with nitro groups (e.g., Pigment Red 3) are associated with mutagenicity, while methyl-substituted derivatives like Sudan II and 1-(2,3-Xylylazo)-2-naphthol are less toxic but still require careful handling .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.